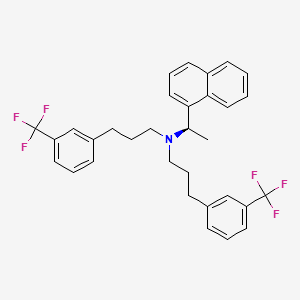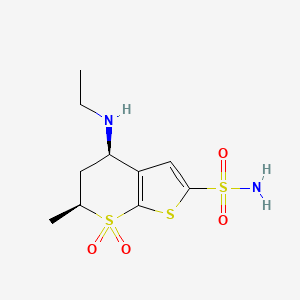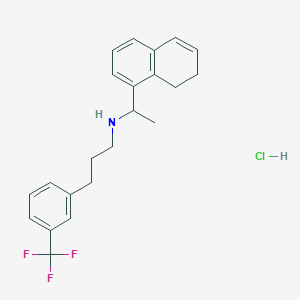
Fesoterodine Related Impurity 3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fesoterodine Related Impurity 3 is an impurity of Fesoterodine Fumarate . Fesoterodine Fumarate is an antimuscarinic agent and is rapidly de-esterified to its active metabolite 9-hydroxymethyl tolterodine that is a muscarinic receptor antagonist .
Synthesis Analysis
During the analytical method for the determination of related substances of fesoterodine fumarate using RP-HPLC, one unknown impurity was observed more than 0.1% level and also keeps on increasing in forced degradation study . This impurity was isolated by using Preparative HPLC and structure was elucidated using mass and NMR spectroscopy .Molecular Structure Analysis
The molecular structure of Fesoterodine Related Impurity 3 is C10H13NO2·HCl . The molecular weight is 179.22 36.46 .Chemical Reactions Analysis
The degradation profile of Fesoterodine Fumarate was studied by conducting forced degradation studies and all the degradation products formed during degradation were separated . A chromatographic separation was achieved by using Waters Symmetry C18, 250 × 4.6 mm, 5 μm column .Physical And Chemical Properties Analysis
The molecular weight of Fesoterodine Related Impurity 3 is 179.22 36.46 . The chemical formula is C10H13NO2·HCl .Applications De Recherche Scientifique
- Key Insight : Successfully separated degradation products during stability studies, identifying an unknown impurity. The method was found specific, precise, accurate, linear, rugged, robust, and sensitive (Kumar et al., 2020).
Electrochemical Oxidation of Fesoterodine
Objective : Investigate the electrochemical behavior of Fesoterodine, its conversion to active metabolites, and identify oxidation products.
- Key Insight : Identified main products of electrochemical oxidation of Fesoterodine, proposing a mechanism for its electrochemical oxidation (Kučerová et al., 2015).
Fesoterodine Stress Degradation Behavior
Objective : Establish a rapid, validated stability-indicating LC method for comprehensive stress testing of Fesoterodine.
- Key Insight : Successfully separated Fesoterodine from degradation products, providing a pathway for drug degradation and applying the method for quantitative analysis in tablet dosage forms, aiding quality control (Sangoi et al., 2011).
Photochemistry of Fesoterodine
Objective : Study the photodegradation of Fesoterodine, its kinetics, and identify photodegradation products.
- Key Insight : Demonstrated Fesoterodine's photolability, identified main degradation products, and proposed a complete drug photodegradation pathway (Sangoi et al., 2013).
Propriétés
Numéro CAS |
1435768-96-9 |
|---|---|
Nom du produit |
Fesoterodine Related Impurity 3 |
Formule moléculaire |
C26H35NO3 |
Poids moléculaire |
409.57 |
Apparence |
Solid powder |
Pureté |
> 95% |
Quantité |
Milligrams-Grams |
Synonymes |
2-Methyl-propanoic Acid 2-[(1R)-3-[Bis(1-methylethyl)amino]-1-phenylpropyl]-4-formylphenyl Ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



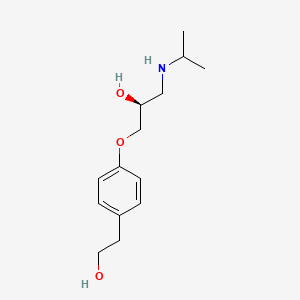
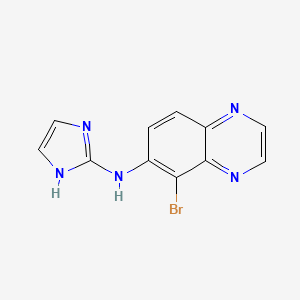
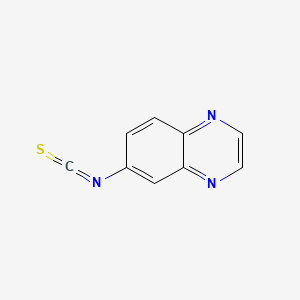
![2-(3-Methoxypropyl)-2H-thieno[3,2-E][1,2]thiazine-6-sulfonamide 1,1-dioxide](/img/structure/B601886.png)

![(R)-4-Hydroxy-2-(3-methoxypropyl)-3,4-dihydro-2H-thieno[3,2-E][1,2]thiazine-6-sulfonamide 1,1-dioxide](/img/structure/B601889.png)
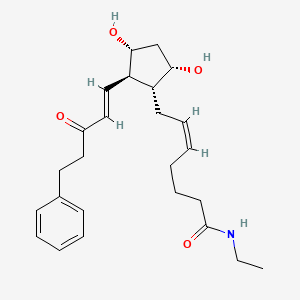

![1-[(R)-1-Aminoethyl]-7,8-dihydronaphthalene](/img/structure/B601894.png)
